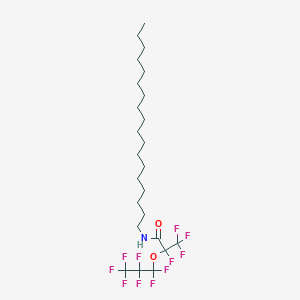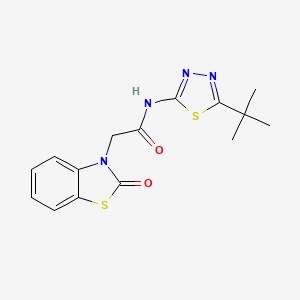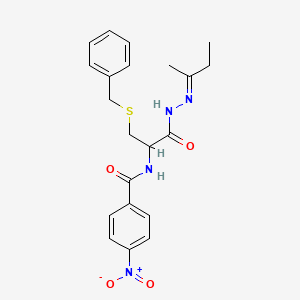
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial applications, particularly in the production of fluoropolymers and as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide typically involves the reaction of heptafluoropropyl ether with tetrafluoropropene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The process is optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluoropolymers, coatings, and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and function of biological membranes and proteins. The compound’s high electronegativity and hydrophobicity allow it to integrate into lipid bilayers, altering their properties and potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Known for its use as a surfactant and in the production of fluoropolymers.
Perfluorooctanoic acid (PFOA): Previously used in similar applications but phased out due to environmental and health concerns.
62 fluorotelomer sulfonic acid (62-FTS): Used as a replacement for PFOA in various industrial applications.
Uniqueness
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide stands out due to its unique combination of thermal stability, chemical resistance, and surfactant properties
Propriétés
Formule moléculaire |
C24H38F11NO2 |
|---|---|
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-octadecylpropanamide |
InChI |
InChI=1S/C24H38F11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-19(37)20(25,22(28,29)30)38-24(34,35)21(26,27)23(31,32)33/h2-18H2,1H3,(H,36,37) |
Clé InChI |
XXUGORHIFXJEKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11566769.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11566772.png)

![4-[(6-ethoxypyridazin-3-yl)oxy]-N-(2-methylpropyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11566783.png)
![2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide](/img/structure/B11566785.png)
![Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B11566791.png)

![2-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11566799.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11566808.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566811.png)
methyl}phenol](/img/structure/B11566816.png)
![N-{3'-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11566821.png)
![ethyl 4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}benzoate](/img/structure/B11566823.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11566828.png)
